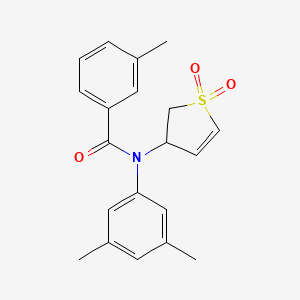

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-14-5-4-6-17(10-14)20(22)21(18-7-8-25(23,24)13-18)19-11-15(2)9-16(3)12-19/h4-12,18H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGMCLDMFHHWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1\lambda6-thiophen-3-yl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity based on available research findings and data.

Chemical and Physical Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H21N2O4S |

| Molecular Weight | 371.45 g/mol |

| LogP | 3.2402 |

| Polar Surface Area | 50.923 Ų |

| Hydrogen Bond Acceptors | 7 |

The biological activity of N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1\lambda6-thiophen-3-yl)-3-methylbenzamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.

- Interference with Protein Interactions : It may disrupt protein-protein interactions essential for cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity

- In vitro studies have demonstrated that N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1\lambda6-thiophen-3-yl)-3-methylbenzamide can inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- A study reported significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against several bacterial strains. Results indicated moderate antibacterial effects, suggesting potential as a lead compound for developing new antibiotics.

-

Anti-inflammatory Effects

- Preliminary assays indicate that N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1\lambda6-thiophen-3-yl)-3-methylbenzamide may reduce inflammatory markers in vitro, hinting at its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Study on Anticancer Activity : A recent publication highlighted the compound's ability to induce apoptosis in human cancer cells through the activation of caspase pathways .

- Antimicrobial Evaluation : A comparative study showed that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Data Table: Comparative Overview of Analogs

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-3-methylbenzamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving amide bond formation. Key steps include:

- Use of benzoylisothiocyanate derivatives in 1,4-dioxane under room-temperature conditions for nucleophilic substitutions .

- Optimization of reaction time (e.g., overnight stirring) and workup with ice/water to precipitate products .

- Purification via column chromatography (e.g., silica gel) or recrystallization from solvents like ethyl acetate/petroleum ether .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments, particularly for the dimethylphenyl and thiophene-dioxo moieties .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and sulfonyl (S=O) functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Solvent selection (e.g., acetonitrile or 1,4-dioxane) to enhance solubility and reaction kinetics .

- Use of catalysts like potassium carbonate to facilitate deprotonation in amide bond formation .

- Monitoring reaction progress via thin-layer chromatography (TLC) to minimize side products .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during validation?

- Methodological Answer :

- Employ the SHELX suite (e.g., SHELXL for refinement) to address twinning or high-resolution data discrepancies .

- Validate hydrogen bonding and sulfonyl group geometry using anisotropic displacement parameters .

- Cross-reference with spectroscopic data (e.g., NMR) to confirm molecular conformation .

Q. What computational strategies predict the compound’s biological activity?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock to model interactions with biological targets (e.g., enzymes or receptors). Focus on the thiophene-dioxo moiety’s electrostatic potential .

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on phenyl rings) with activity trends from analogous benzamide derivatives .

Q. How does the thiophene-dioxo moiety influence electronic properties?

- Methodological Answer :

- X-Ray Crystallography : Analyze bond lengths and angles to assess conjugation between the sulfonyl group and aromatic systems .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

Q. What experimental designs validate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using dose-response curves and IC₅₀ calculations. Compare with structurally related compounds .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to biological targets .

Data Analysis & Validation

Q. How should researchers address conflicting bioactivity data across studies?

- Methodological Answer :

- Perform meta-analysis to identify methodological variables (e.g., assay conditions, cell lines) that contribute to discrepancies .

- Validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. What metrics ensure robustness in hybrid computational-experimental studies?

- Methodological Answer :

- Compare computational predictions (e.g., docking scores) with experimental IC₅₀ values using Pearson correlation coefficients .

- Apply triangulation by combining NMR, crystallography, and computational data to confirm structural hypotheses .

Tables for Key Data

| Synthetic Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | 1,4-Dioxane | Enhances reaction homogeneity |

| Catalyst | K₂CO₃ | Accelerates amide bond formation |

| Reaction Time | 12–16 hours | Minimizes byproduct formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.